molecular formula C12H10O2S B6302689 2-Methyl-3-(thiophen-2-YL)benzoic acid CAS No. 89929-87-3

2-Methyl-3-(thiophen-2-YL)benzoic acid

Cat. No.: B6302689
CAS No.: 89929-87-3
M. Wt: 218.27 g/mol
InChI Key: NOOAFJXPUUWYGO-UHFFFAOYSA-N
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Description

2-Methyl-3-(thiophen-2-YL)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(thiophen-2-YL)benzoic acid typically involves the introduction of a thiophene ring onto a benzoic acid framework. One common method is the condensation reaction, where a thiophene derivative is reacted with a benzoic acid derivative under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to introduce the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(thiophen-2-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Methyl-3-(thiophen-2-YL)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(thiophen-2-YL)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzo[b]thiophene-3-ylboronic acid
  • 3-Chlorobenzo[b]thiophene-2-carboxylic acid
  • 2-(2H-1,2,3-Triazol-2-yl)benzoic acid

Uniqueness

2-Methyl-3-(thiophen-2-YL)benzoic acid is unique due to the specific positioning of the thiophene ring and the methyl group, which can influence its reactivity and binding properties. This structural arrangement can lead to distinct biological activities and material properties compared to other similar compounds .

Properties

IUPAC Name

2-methyl-3-thiophen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-9(11-6-3-7-15-11)4-2-5-10(8)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOAFJXPUUWYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30531433
Record name 2-Methyl-3-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89929-87-3
Record name 2-Methyl-3-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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